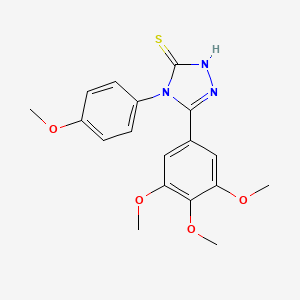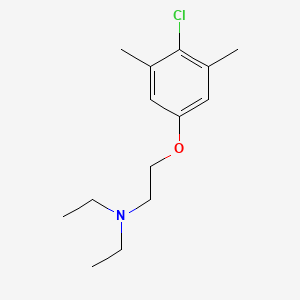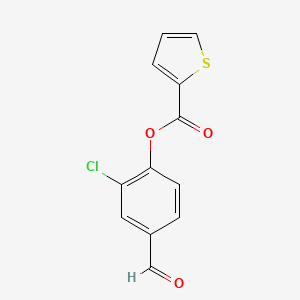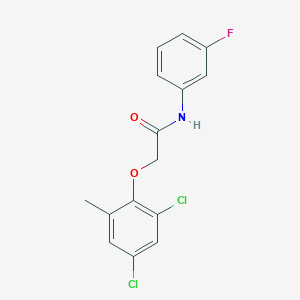![molecular formula C16H13FN4O2S B5830331 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)
N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . This heterocyclic five-membered ring has gained prominence by exhibiting a wide variety of biological activities . The lower toxicity and in vivo stability of the 1,3,4-thiadiazol nucleus is attributed to its aromaticity .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives . The structure-activity relationship analysis suggests that compounds with a methoxy group as an electron-donating moiety rendered higher activity .Molecular Structure Analysis
The molecular formula of this compound is C8H6FN3S . It contains a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Physical And Chemical Properties Analysis
The molecular weight of this compound is 195.22 . Other physical and chemical properties are not explicitly mentioned in the sources.Wissenschaftliche Forschungsanwendungen
Anticancer Research
1,3,4-Thiadiazole derivatives: have been extensively studied for their potential as anticancer agents. The presence of the thiadiazole moiety is known to disrupt processes related to DNA replication, which can inhibit the replication of cancer cells . The specific structure of “N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” could be explored for its cytotoxic properties against various cancer cell lines, including prostate, neuroblastoma, and colon cancers.
Antiepileptic Drug Development
The 1,3,4-thiadiazole scaffold has shown good potency as an anticonvulsant agent . This compound could be modified and tested for its efficacy in reducing seizures, with the potential for lower toxicity and higher effectiveness compared to current antiepileptic medications.
Antimicrobial and Antifungal Applications
Thiadiazole derivatives exhibit a broad range of therapeutic activities, including antimicrobial and antifungal properties . This compound could be synthesized and screened for its effectiveness in combating various bacterial and fungal pathogens, which is crucial in the development of new antibiotics and antifungals.
Agricultural Chemical Research
In agriculture, compounds with antimicrobial properties can be used to protect crops from diseases. The compound could be evaluated for its potential as a pesticide or fungicide to improve crop yield and resistance to pathogens .
Material Science
In material science, molecules with unique structures like “N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” can be used to create novel materials with specific properties. Its potential applications could include the development of organic semiconductors , sensors , or catalysts due to its aromatic and heterocyclic characteristics .
Environmental Science
The environmental applications of such compounds could involve their use as sensors to detect pollutants or as agents in the breakdown of hazardous substances. The compound’s reactivity and potential binding capabilities could make it useful in environmental monitoring and remediation efforts .
Biochemical Research
In biochemistry, the compound could be used to study enzyme inhibition or receptor binding due to its structural complexity. It could serve as a model compound to understand the interaction between small molecules and biological macromolecules .
Neuroprotective Agent Research
Given the anticonvulsant and potential neuroprotective properties of thiadiazole derivatives, this compound could be researched for its ability to protect neuronal cells from damage or death, which is significant in the treatment of neurodegenerative diseases .
Wirkmechanismus
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds have been shown to induce apoptosis via the caspase-dependent pathway , which leads to programmed cell death.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown cytotoxic activity against various cell lines . For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have shown anticancer activity against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Eigenschaften
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNVHEUXDJBJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)






![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)

![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)

